molecular formula C20H19BrFN3OS2 B2897061 N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223811-55-9

N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2897061
CAS RN: 1223811-55-9
M. Wt: 480.41
InChI Key: ZQIMMMZAFSNVJW-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19BrFN3OS2 and its molecular weight is 480.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of novel heterocyclic compounds, including those similar to the given chemical structure, aimed at combating microbial infections. Derivatives have been evaluated for their antibacterial and antifungal properties, showing promising results against specific microbial strains (Darwish et al., 2014).

Anticancer Properties

Several studies have focused on synthesizing derivatives of N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide with potential anticancer activities. These compounds were tested against various cancer cell lines, including HepG-2, PC-3, and HCT116, with some showing moderate to high inhibition activities (Flefel et al., 2017).

Anticonvulsant Effects

New derivatives have been synthesized and evaluated as potential anticonvulsant agents. The study included molecular docking to assess the affinity of these compounds towards relevant biological targets and in vivo testing for anticonvulsant activity, revealing moderate efficacy in specific models (Severina et al., 2020).

Antiplasmodial Activity

Compounds bearing a structure similar to the given chemical have been evaluated for their potential to inhibit the replication of human coronavirus and influenza virus, highlighting the versatility of this chemical scaffold in antiviral drug development (Apaydın et al., 2019).

Synthetic Methodologies

Research into the synthesis of related compounds has provided insights into novel methodologies for preparing derivatives with potential biological activities. This includes the development of practical synthesis routes for key intermediates, highlighting the importance of these compounds in drug discovery and development (Qiu et al., 2009).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3OS2/c21-13-6-7-15(14(22)11-13)23-17(26)12-28-19-18(16-5-4-10-27-16)24-20(25-19)8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIMMMZAFSNVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.